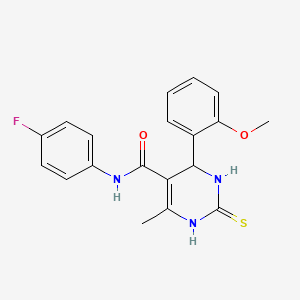

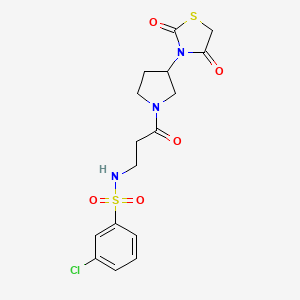

Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a complex organic compound. It likely contains a carbamate group (-NHCOO-) and a methoxyphenyl group (a phenyl ring with a methoxy group attached). The exact structure and properties would depend on the specific arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The carbamate group would likely contribute to the polarity of the molecule, while the methoxyphenyl group could contribute to its aromaticity .

Chemical Reactions Analysis

Carbamates typically undergo hydrolysis to yield alcohols and amines. They can also react with nucleophiles at the carbonyl carbon .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Carbamates generally have moderate polarity due to the presence of the carbamate group .

Applications De Recherche Scientifique

Synthesis and Antileukemic Activity

"Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate" and its derivatives have been synthesized and evaluated for their potential antileukemic activities. A study highlights the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, showing significant in vivo activity against P388 lymphocytic leukemia, indicating their potential in cancer treatment research (Anderson et al., 1988).

Antimitotic Agents

The compound's derivatives have been explored as antimitotic agents. Research into chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate demonstrated their activity in biological systems, with one isomer showing higher potency, suggesting applications in the development of new pharmaceuticals (Temple & Rener, 1992).

Structural Studies

Structural analysis of carbamate compounds provides insights into their molecular configurations, which is crucial for the design of more effective drugs and materials. For instance, the structure of N‐methoxycarbonylamino‐3,4‐bis(4‐nitrophenyl)maleimide was determined, contributing to the understanding of molecular interactions and stability (Boubekeur et al., 1991).

Modifications and Metabolic Pathways

The metabolic pathways and modifications of carbamate compounds, including hydrolysis, oxidation, dealkylation, and conjugation, have been extensively studied. Such research informs the development of safer and more environmentally friendly pesticides and insecticides (Knaak, 1971).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-19-12-5-3-11(4-6-12)16-9-10(7-13(16)17)8-15-14(18)20-2/h3-6,10H,7-9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZYQMCJRRPTPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/no-structure.png)

![2-(2,5-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2985334.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2985337.png)

![ethyl 2-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2985339.png)

![2-(7-methoxy-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2985350.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)